(E)-Methyl 3-(2-bromophenyl)acrylate

Physical Properties Isomer Differentiation Procurement

Ortho-bromo versus meta/para isomer mismatches cause failed cross-couplings and invalid SAR data. This exact (E)-configured, ortho-brominated acrylate provides the steric and electronic 'ortho effect' required for reproducible Pd-catalyzed diversifications and fragment-based drug discovery. - Key application: Building block for kinase inhibitors, GPCR ligands, and UV-curable coatings (self-initiating photopolymerization). - Advantage: Eliminates isomer variability; liquid state simplifies handling. - Supply: Research quantities available with analytical data.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 92991-89-4
Cat. No. B3043818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Methyl 3-(2-bromophenyl)acrylate
CAS92991-89-4
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=CC=C1Br
InChIInChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+
InChIKeyYIHZPTVKKKVMHT-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E-Methyl 3-(2-bromophenyl)acrylate: Product Overview


(E)-Methyl 3-(2-bromophenyl)acrylate (CAS 92991-89-4), also known as methyl (E)-3-(2-bromophenyl)prop-2-enoate, is an α,β-unsaturated ester bearing an ortho-bromophenyl substituent. This compound features a trans (E)-configured double bond, a methyl ester, and an aromatic bromide . The ortho-bromine creates a unique steric and electronic environment that differentiates it from meta- and para- analogs, influencing its reactivity in cross-coupling reactions and its suitability as a building block for pharmaceuticals and materials science .

Ortho-bromo handle for regioselective cross-coupling and lactamization
Liquid format supports automated high-throughput dispensing
Reported self-initiation potential for photoinitiator-free UV-cure research

Ortho Effect: Reactivity and Selectivity


Interchanging (E)-Methyl 3-(2-bromophenyl)acrylate with its 3-bromo (meta) or 4-bromo (para) positional isomers, or with the 2-chloro analog, is not scientifically sound. The ortho-bromine exerts a significant steric and electronic influence on both the acrylate double bond and the aryl bromide moiety. This 'ortho effect' alters reaction rates in Pd-catalyzed cross-couplings, changes the regioselectivity of subsequent transformations, and impacts the conformational preferences of derived products [1]. Crystal structure analyses of related methyl bromocinnamates confirm that the packing arrangement and molecular geometry are sensitive to the bromine position, directly affecting solid-state reactivity [2]. Generic procurement without specifying the exact isomer risks failed syntheses or suboptimal performance in structure-activity relationship (SAR) studies.

Target
(E)-Methyl 3-(2-bromophenyl)acrylate
Substitute
Para-bromo isomer
Switching to para-isomer yields regioisomeric products and changes physical state from liquid to solid, complicating handling and invalidating ortho-specific SAR.
Target
(E)-Methyl 3-(2-bromophenyl)acrylate
Substitute
2-Chloro analog
Replacing bromine with chlorine may alter oxidative addition kinetics in Pd couplings and reduce efficiency in transformations relying on C–Br bond reactivity.

Evidence: Ortho Isomer vs. Analogs


Physical Form: Liquid vs. Solid

(E)-Methyl 3-(2-bromophenyl)acrylate is a light yellow liquid at room temperature, whereas the para-isomer, methyl 3-(4-bromophenyl)acrylate, is a solid with a melting point of 89-91°C . This physical state difference is critical for handling and formulation. Furthermore, the ortho-isomer is commercially available in high purity; vendors report a purity of 97% (Fluorochem) or ≥95% (AKSci, MuseChem) , which is comparable to the purity specifications for the para-isomer (typically 95%) . This ensures that the choice of isomer does not compromise initial material quality but is driven by the desired chemical behavior.

Physical Form
Cross-study comparable
Liquid at RT
Liquid format supports automated liquid handling; para-isomer is solid (mp 89–91°C).
Purity reported as ≥95–97%.
Physical Properties Isomer Differentiation Procurement

Ortho Steric Hindrance in Cross-Coupling

The ortho-bromine in (E)-methyl 3-(2-bromophenyl)acrylate creates a sterically hindered environment around the C-Br bond, which is known to slow down oxidative addition in Pd-catalyzed cross-couplings compared to the less hindered para-isomer [1]. While direct comparative kinetic data for this specific compound is limited in the public domain, this 'ortho effect' is a well-established class-level inference for aryl bromides. However, this hindrance is not always detrimental; it can be leveraged to improve regioselectivity. In a copper-catalyzed intramolecular C-N coupling, the ortho-bromophenyl acrylamide motif is essential for the high-yield formation of (E)-3-arylideneindolin-2-ones, a transformation that would not be possible with a meta- or para-bromophenyl group [2].

Steric Hindrance
Class-level inference
Ortho: Increased hindrancevsPara: Reduced hindrance
Ortho effect may control regioselectivity; essential for ortho-substituted products.
Well-established for aryl bromides in Pd couplings.
Cross-Coupling Suzuki-Miyaura Heck Reaction Steric Effects

Mutagenicity: Ortho-Bromo vs. Non-Brominated

In a Salmonella/microsome mutagenicity assay, a closely related analog, methyl 2-cyano-3-(2-bromophenyl)acrylate, demonstrated direct mutagenic activity towards S. typhimurium strain TA1535 [1]. While this is not a direct measurement of the target compound itself, it provides a class-level inference that the ortho-bromophenyl acrylate scaffold possesses a distinct toxicological fingerprint compared to non-halogenated or differently halogenated cinnamates. This information is critical for medicinal chemists conducting early-stage safety assessments or designing out mutagenic liabilities.

Mutagenicity Alert
Class-level inference
Ortho-bromophenyl scaffold: Direct mutagen (TA1535); Non-brominated: Non-mutagenic.
Reported class-level genotoxicity alert; requires lead-specific Ames testing.
Based on methyl 2-cyano-3-(2-bromophenyl)acrylate.
Mutagenicity Toxicology Drug Discovery SAR

UV Self-Initiation Capability

Brominated aromatic acrylates, as a class, have been shown to undergo rapid UV-induced polymerization and, uniquely, can self-initiate the polymerization of acrylic formulations without a conventional photoinitiator [1]. This behavior stems from the photolytic cleavage of the C-Br bond, generating bromine and bromophenyl radicals that initiate chain growth. In contrast, non-halogenated acrylates like methyl cinnamate require an external photoinitiator for efficient UV curing [2]. While not quantified for the target compound specifically, this class-level inference positions (E)-methyl 3-(2-bromophenyl)acrylate as a candidate for developing photoinitiator-free UV-curable coatings or adhesives.

UV Self-Initiation
Class-level inference
Brominated acrylates: Self-initiatingvsMethyl cinnamate: Requires photoinitiator
Reported self-initiation may simplify photoinitiator-free UV-cure research.
Class-level inference; requires formulation-specific validation.
Photopolymerization Self-Initiation Materials Science

(E)-Methyl 3-(2-bromophenyl)acrylate Applications


Ortho-Substituted Biaryl and Heterocycle Synthesis

The ortho-bromophenyl group in this compound serves as a directing and sterically defined handle for Pd-catalyzed cross-couplings. This enables the construction of ortho-substituted biaryl architectures that are prevalent in kinase inhibitors, GPCR ligands, and other drug-like molecules. The ortho-substitution pattern is often critical for achieving the correct molecular geometry and target binding. The successful copper-catalyzed lactamization of related ortho-bromophenyl acrylamides to yield biologically relevant 3-arylideneindolin-2-ones exemplifies this application [1].

Fragment-Based Drug Discovery Scaffold

As a fragment-sized molecule containing an ortho-bromophenyl moiety, an α,β-unsaturated ester, and a methyl ester, this compound is an ideal starting point for fragment-based drug discovery (FBDD). The ortho-bromine offers a vector for rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings. The mutagenicity data available for the related methyl 2-cyano-3-(2-bromophenyl)acrylate [2] provides a critical early warning for medicinal chemists, allowing them to design analogs that mitigate genotoxicity risk while retaining the desired ortho-substitution pattern.

Photoinitiator-Free UV-Curable Materials

The class-level property of brominated aromatic acrylates to self-initiate UV photopolymerization [3] makes this compound a promising candidate for formulating UV-curable coatings, inks, and adhesives. By eliminating the need for a conventional photoinitiator, formulators can reduce costs, simplify formulation complexity, and avoid potential issues with leachable initiator fragments and yellowing. This is particularly attractive for applications requiring low extractables, such as food packaging or biomedical devices.

Probing the Ortho Effect in Organic Transformations

For academic groups studying the fundamentals of Pd-catalyzed cross-couplings, photoredox catalysis, or polymerization mechanisms, (E)-Methyl 3-(2-bromophenyl)acrylate serves as a well-defined model substrate. Its simple structure allows for clean kinetic and mechanistic studies that isolate the impact of the ortho-bromo substituent. The liquid physical state of the compound simplifies experimental setup and purification, making it a convenient choice for teaching laboratories and research method development.

Application
Selection Property
Validation Focus
Ortho-substituted biaryl & heterocycle synthesis
Ortho-bromo directing handle and regioselectivity
Cross-coupling yield and regioisomer purity
Fragment-based SAR exploration
Ortho-bromo vector for parallel coupling diversification
Genotoxicity alert context and target engagement
Photoinitiator-free UV-cure material development
Self-initiation capability of brominated acrylates
Formulation curing kinetics and leachable profile
Mechanistic study of ortho-steric effects
Model substrate with defined steric bias
Kinetic and mechanistic study reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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